N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a trifluoromethyl group at the ortho position of the benzamide moiety and a 2-phenyl-1,3-thiazol-4-yl group linked via an ethyl chain. This compound is structurally characterized by:
- Benzamide core: The 2-(trifluoromethyl) substitution introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing binding interactions .
- Thiazole-ethyl linker: The ethyl chain bridges the benzamide and thiazole rings, providing conformational flexibility. The 2-phenyl substitution on the thiazole may enhance hydrophobic interactions with biological targets .
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)16-9-5-4-8-15(16)17(25)23-11-10-14-12-26-18(24-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWRORXZORCPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Benzamide Group: The benzamide group is formed by reacting the thiazole derivative with 2-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch synthesis and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure makes it a useful probe for studying biological pathways involving thiazole and benzamide derivatives.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the benzamide group can form hydrogen bonds with amino acid residues. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Core
4-Fluoro Substitution (4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide)
- Structure : Differs by replacing the 2-(trifluoromethyl) group with a 4-fluoro substituent .
- Lower electron-withdrawing effect compared to CF₃ may reduce metabolic stability but enhance solubility .
Sulfonamide Derivatives (4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide)
Modifications on the Thiazole Ring
Dimethoxyphenyl Substitution (N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide)
- Structure : Thiazole ring substituted with 2,5-dimethoxyphenyl and benzamide modified with a 4-fluorobenzyloxy group .
- Bulkier substitution on the thiazole may alter binding kinetics compared to the simpler 2-phenyl group in the target compound .
Halogenated Derivatives (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide analogs)
Functional Group Additions
Triazole-Containing Analogues (e.g., compounds 9a–9e in )
- Structure : Incorporate triazole rings instead of thiazole, with variations in aryl substitutions (e.g., 4-fluorophenyl, 4-bromophenyl).
- Varied aryl groups modulate electronic and steric profiles, affecting potency and selectivity .
Piperazine-Linked Derivatives (e.g., compound 3b in )
- Structure : Piperazine-ethoxyethyl linker replaces the thiazole-ethyl chain, with trifluoromethylphenyl substitutions.
- Impact :
Key Comparative Data
Research Findings and Implications
- Electron-Withdrawing Groups : The 2-(trifluoromethyl) group in the target compound enhances resistance to oxidative metabolism compared to halogenated or methoxy-substituted analogs .
- Thiazole vs. Triazole : Thiazole-containing compounds (e.g., target compound) exhibit better membrane permeability than triazole derivatives due to reduced polarity .
- Substituent Position : Ortho-substituted benzamides (e.g., 2-CF₃) show stronger binding to hydrophobic pockets in target proteins compared to para-substituted analogs (e.g., 4-F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
